molecular formula C14H12N4O B8163732 5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole

5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole

Cat. No.: B8163732
M. Wt: 252.27 g/mol
InChI Key: UYPLLXDKEYUALO-UHFFFAOYSA-N
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Description

5-(2’-Methoxy-[1,1’-biphenyl]-3-yl)-1H-tetrazole is an organic compound that features a biphenyl structure with a methoxy group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2’-Methoxy-[1,1’-biphenyl]-3-yl)-1H-tetrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2’-Methoxy-[1,1’-biphenyl]-3-yl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2’-Methoxy-[1,1’-biphenyl]-3-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(4’-Methoxy-[1,1’-biphenyl]-3-yl)-1H-tetrazole: Similar structure but with the methoxy group at a different position.

    5-(2’-Cyano-[1,1’-biphenyl]-3-yl)-1H-tetrazole: Similar structure but with a cyano group instead of a methoxy group.

Uniqueness

5-(2’-Methoxy-[1,1’-biphenyl]-3-yl)-1H-tetrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

5-[3-(2-methoxyphenyl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPLLXDKEYUALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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